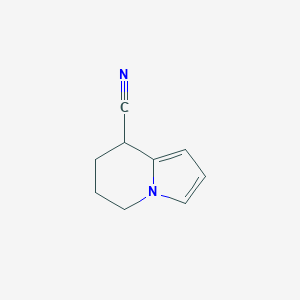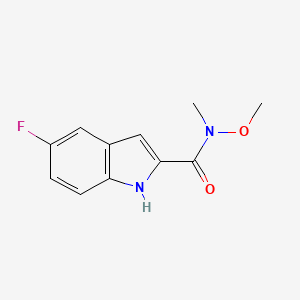
Methyl 1-(benzenesulfonyl)indole-4-carboxylate
描述
Methyl 1-(benzenesulfonyl)indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.
准备方法
The synthesis of Methyl 1-(benzenesulfonyl)indole-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with indole, which undergoes sulfonylation to introduce the phenylsulfonyl group.
Sulfonylation: This step involves the reaction of indole with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Carboxylation: The next step is the introduction of the carboxylic acid group at the 4-position of the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Methyl 1-(benzenesulfonyl)indole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., bromine, chlorine), nitric acid, and sulfuric acid.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group, forming carboxylic acids or amides.
Reduction and Oxidation: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols or oxidized using agents like potassium permanganate to form ketones or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the ester group.
科学研究应用
Methyl 1-(benzenesulfonyl)indole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用机制
The mechanism of action of Methyl 1-(benzenesulfonyl)indole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Methyl 1-(benzenesulfonyl)indole-4-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
1-(Phenylsulfonyl)indole: Lacks the carboxylic acid methyl ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the phenylsulfonyl group and the carboxylic acid methyl ester group, which together confer distinct chemical and biological properties.
属性
分子式 |
C16H13NO4S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
methyl 1-(benzenesulfonyl)indole-4-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)14-8-5-9-15-13(14)10-11-17(15)22(19,20)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI 键 |
ZYEFCOUCWWTWJD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazine,1-[4-(4-chlorophenyl)butyl]-](/img/structure/B8565692.png)







![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)


